molecular formula C17H17ClN4O5 B250794 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide

Cat. No.: B250794
M. Wt: 392.8 g/mol
InChI Key: RWGUUUHHMXJKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a chlorophenyl group, and a nitrofuran moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-nitro-2-furamide is unique due to its combination of a chlorophenyl group and a nitrofuran moiety, which confer distinct chemical reactivity and biological activity. Its ability to inhibit osteoclast differentiation without cytotoxic effects highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C17H17ClN4O5

Molecular Weight

392.8 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H17ClN4O5/c1-11(23)20-6-8-21(9-7-20)14-3-2-12(10-13(14)18)19-17(24)15-4-5-16(27-15)22(25)26/h2-5,10H,6-9H2,1H3,(H,19,24)

InChI Key

RWGUUUHHMXJKJF-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl

Origin of Product

United States

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